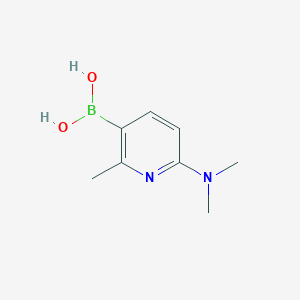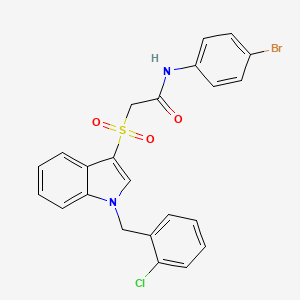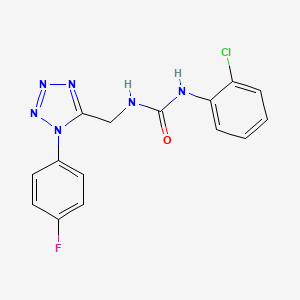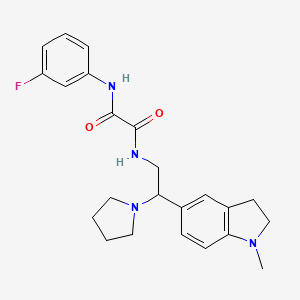
6-(Dimethylamino)-2-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Dimethylamino)-2-methylpyridine-3-boronic acid” likely contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . It also contains a dimethylamino group, which consists of a nitrogen atom attached to two methyl groups and one hydrogen . The boronic acid group consists of a boron atom attached to an OH group and two other groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through catalytic reactions . For example, dimethylamine can be produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. These groups could potentially influence the compound’s polarity, reactivity, and other physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. Pyridine rings are often involved in electrophilic substitution reactions . The dimethylamino group can act as a nucleophile in reactions . Boronic acids are often used in coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. For example, dimethylamine is a weak base , and boronic acids typically form stable covalent bonds with diols .
科学的研究の応用
Intramolecular Interactions and Reactivity Studies : The compound is used in exploring intramolecular interactions and reactivity. For instance, a study demonstrated its role in forming intramolecular B-N bonds and four-membered rings, leading to low reactivity towards hydrogen and other compounds due to a short intramolecular B-N distance (Körte et al., 2015).
Photochemical Dimerization : The compound is involved in photochemical dimerization processes. A study investigated its role in the ultraviolet irradiation of related pyridines resulting in the formation of dimers, demonstrating its potential in photochemical synthesis (Taylor & Kan, 1963).
Fluorescent Sensing and Saccharide Detection : It is utilized in developing fluorescent sensors for detecting saccharides. A study found that a water-soluble boronic acid derivative shows significant ratiometric UV absorbance and fluorescence changes upon addition of sugars, highlighting its utility in biological sensing (Gao et al., 2005).
Synthetic Organic Chemistry : This compound is important in synthetic organic chemistry, as evidenced by its use in the ‘ring switching’ methodology for synthesizing heteroaryl-l-propyl benzoates, demonstrating its versatility in organic synthesis (Mihelic et al., 2001).
Chemical Transformations in Amines : The compound is used in chemical transformations, such as the t-butoxycarbonylation of amines, showcasing its role in modifying chemical structures and properties (Guibe-jampel & Wakselman, 1971).
Study of Molecular Structures and Bonding : It is instrumental in studying molecular structures and bonding, such as investigating the formation of heterocyclic compounds through reactions with other molecular entities, providing insights into molecular interactions and bonding mechanisms (Ametamey & Heimgartner, 1990).
作用機序
特性
IUPAC Name |
[6-(dimethylamino)-2-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDFPWLGNBHQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)



![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)
